Cas no 34179-62-9 (Thiazolo[3,2-b][1,2,4]triazole, 6-methyl-)
![Thiazolo[3,2-b][1,2,4]triazole, 6-methyl- structure](https://ja.kuujia.com/scimg/cas/34179-62-9x500.png)
Thiazolo[3,2-b][1,2,4]triazole, 6-methyl- 化学的及び物理的性質
名前と識別子
-
- Thiazolo[3,2-b][1,2,4]triazole, 6-methyl-
- 6-METHYLTHIAZOLO[3,2-B][1,2,4]TRIAZOLE
- MFCD27991890
- 34179-62-9
- 6-Methyl-thiazolo[3,2-b][1,2,4]triazole
- AS-42845
- CS-0067183
- 6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole
- AKOS027252840
- 6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
-
- MDL: MFCD27991890
- インチ: InChI=1S/C5H5N3S/c1-4-2-9-5-6-3-7-8(4)5/h2-3H,1H3
- InChIKey: CJGIYFDORXWWMT-UHFFFAOYSA-N
- ほほえんだ: CC1=CSC2=NC=NN12
計算された属性
- せいみつぶんしりょう: 139.02055
- どういたいしつりょう: 139.02041835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 30.19
Thiazolo[3,2-b][1,2,4]triazole, 6-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00I77Z-1g |
6-Methylthiazolo[3,2-b][1,2,4]triazole |
34179-62-9 | 95% | 1g |
$692.00 | 2023-12-17 | |
Ambeed | A345750-1g |
6-Methylthiazolo[3,2-b][1,2,4]triazole |
34179-62-9 | 95% | 1g |
$354.0 | 2024-04-19 | |
abcr | AB513827-100mg |
6-Methylthiazolo[3,2-b][1,2,4]triazole; . |
34179-62-9 | 100mg |
€174.00 | 2024-04-17 | ||
1PlusChem | 1P00I77Z-5g |
6-Methylthiazolo[3,2-b][1,2,4]triazole |
34179-62-9 | 95% | 5g |
$1841.00 | 2023-12-17 | |
1PlusChem | 1P00I77Z-250mg |
6-Methylthiazolo[3,2-b][1,2,4]triazole |
34179-62-9 | 95% | 250mg |
$299.00 | 2023-12-17 | |
Chemenu | CM321915-1g |
6-Methylthiazolo[3,2-b][1,2,4]triazole |
34179-62-9 | 95% | 1g |
$407 | 2023-03-05 | |
abcr | AB513827-250 mg |
6-Methylthiazolo[3,2-b][1,2,4]triazole |
34179-62-9 | 250MG |
€308.40 | 2023-04-18 | ||
Alichem | A059007217-250mg |
6-Methylthiazolo[3,2-b][1,2,4]triazole |
34179-62-9 | 95% | 250mg |
$417.13 | 2023-09-02 | |
abcr | AB513827-1 g |
6-Methylthiazolo[3,2-b][1,2,4]triazole |
34179-62-9 | 1g |
€625.90 | 2023-04-18 | ||
abcr | AB513827-250mg |
6-Methylthiazolo[3,2-b][1,2,4]triazole; . |
34179-62-9 | 250mg |
€375.70 | 2025-03-19 |
Thiazolo[3,2-b][1,2,4]triazole, 6-methyl- 関連文献
-
Zengyang Xie,Xiaojun Zhu,Yangfan Guan,Dunru Zhu,Hongwen Hu,Chen Lin,Yi Pan,Juli Jiang,Leyong Wang Org. Biomol. Chem. 2013 11 1390
-
Ranjana Aggarwal,Mona Hooda,Prince Kumar,Mari Carmen Torralba Org. Biomol. Chem. 2022 20 584
-
3. Ligandless microwave-assisted Pd(OAc)2-catalyzed direct arylation of thiazolo[3,2-b]-1,2,4-triazolesShao-Hua Wang,Wen-Jie Liu,Hai-Ying Zhan,Hong Zhang,Ying Liang,Yong Tian RSC Adv. 2013 3 23972
Thiazolo[3,2-b][1,2,4]triazole, 6-methyl-に関する追加情報
Thiazolo[3,2-b][1,2,4]triazole, 6-methyl-
Thiazolo[3,2-b][1,2,4]triazole, also known as 6-methyl-thiazolo[3,2-b][1,2,4]triazole, is a heterocyclic compound with the CAS registry number 34179-62-9. This compound belongs to the class of triazoles and thiazoles fused together in a unique bicyclic structure. The presence of the methyl group at the 6-position adds a specific functional group that influences its chemical properties and potential applications.
The structure of Thiazolo[3,2-b][1,2,4]triazole is characterized by two fused rings: a thiazole ring (a five-membered ring containing sulfur and nitrogen atoms) and a triazole ring (another five-membered ring with two nitrogen atoms). This fused system creates a rigid and aromatic structure that is often associated with stability and reactivity in various chemical reactions. The methyl group at position 6 introduces steric effects and may influence the compound's solubility and interaction with other molecules.
Recent studies have highlighted the potential of Thiazolo[3,2-b][1,2,4]triazole in several areas of chemistry and materials science. For instance, researchers have explored its role as a building block in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen and sulfur atoms in its structure provide multiple coordination sites for metal ions, making it an attractive candidate for constructing porous materials with high surface areas.
In addition to its structural versatility, Thiazolo[3,2-b][1,2,4]triazole has shown promise in catalysis. Its ability to act as a ligand in transition metal complexes has been leveraged to develop efficient catalysts for various organic transformations. For example, recent work has demonstrated its effectiveness in facilitating cross-coupling reactions under mild conditions. This highlights its potential applications in green chemistry and sustainable chemical processes.
The synthesis of Thiazolo[3,2-b][1,2,4]triazole typically involves multi-step reactions that require careful control over reaction conditions. One common approach involves the condensation of an appropriate thioamide or thiourea derivative with an aldehyde or ketone in the presence of ammonia or another nitrogen source. The methyl group can be introduced via alkylation or by using methyl-containing precursors during the synthesis process.
The physical properties of Thiazolo[3,2-b][1,2,a]triazole, including its melting point and solubility characteristics are influenced by its molecular structure. Its aromaticity contributes to high thermal stability while the presence of polar groups enhances solubility in polar solvents. These properties make it suitable for use in various chemical processes where stability and reactivity are required.
In terms of applications beyond materials science and catalysis,Thiazolo[3,b,b][1,b,b,b,triazone] has also been studied for its potential biological activity. Initial screening has indicated that it may exhibit antimicrobial or antifungal properties due to its ability to interact with biological molecules such as enzymes or cell membranes. Further research is needed to fully understand its bioactivity and potential therapeutic applications.
The study of compounds like Thiazolo[3,b,b][1,b,b,triazone], 6-methyl-witnesses ongoing advancements in synthetic methodology as well as their practical applications across diverse fields. As researchers continue to explore their unique properties,new opportunities for innovation are emerging,making them valuable tools in modern chemistry.
34179-62-9 (Thiazolo[3,2-b][1,2,4]triazole, 6-methyl-) 関連製品
- 2228517-86-8(5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)
- 2229393-27-3(1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one)
- 2229503-26-6(3-(1H-imidazol-2-yl)-3-methylbutanoic acid)
- 64949-88-8(4-THIAZOLECARBOXYLIC ACID, 2-[2-(ACETYLAMINO)ETHYL]-)
- 1954775-43-9(8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)
- 1805383-31-6(3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine)
- 2149003-67-6(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid)
- 2377606-02-3(4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid)
- 19813-28-6(2-(1,2,3-thiadiazol-5-yl)acetic acid)
- 2229446-85-7(4,4-difluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butanoic acid)
